molecular formula C17H8F17NO B12594173 N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide CAS No. 649721-86-8

N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide

Cat. No.: B12594173
CAS No.: 649721-86-8
M. Wt: 565.22 g/mol
InChI Key: XAJZWTOZJRXRCS-UHFFFAOYSA-N
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Description

N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a heptadecafluorooctyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide typically involves the coupling of 4-(heptadecafluorooctyl)aniline with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with fuming sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is primarily attributed to its hydrophobic and fluorophilic properties. The heptadecafluorooctyl group interacts strongly with fluorinated environments, while the phenyl and prop-2-enamide moieties can engage in various chemical interactions. These properties make the compound effective in modifying surfaces, enhancing the stability of materials, and facilitating specific molecular interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-phenylprop-2-enamide: Lacks the fluorinated group, resulting in different chemical and physical properties.

    N-(4-octyloxyphenyl)prop-2-enamide: Contains an octyloxy group instead of a heptadecafluorooctyl group, leading to lower hydrophobicity and chemical resistance.

    N-(4-bromophenyl)prop-2-enamide:

Uniqueness

N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide stands out due to its high fluorine content, which imparts exceptional hydrophobicity, chemical stability, and resistance to degradation. These properties make it particularly valuable in applications requiring durable and inert materials.

Properties

CAS No.

649721-86-8

Molecular Formula

C17H8F17NO

Molecular Weight

565.22 g/mol

IUPAC Name

N-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]prop-2-enamide

InChI

InChI=1S/C17H8F17NO/c1-2-9(36)35-8-5-3-7(4-6-8)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-6H,1H2,(H,35,36)

InChI Key

XAJZWTOZJRXRCS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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